molecular formula C12H24O2 B14741400 2-Hexyl-4,6-dimethyl-1,3-dioxane CAS No. 5420-93-9

2-Hexyl-4,6-dimethyl-1,3-dioxane

Cat. No.: B14741400
CAS No.: 5420-93-9
M. Wt: 200.32 g/mol
InChI Key: BSNWHBPLTGXHBY-UHFFFAOYSA-N
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Description

2-Hexyl-4,6-dimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is known for its stability and unique chemical properties, making it a valuable reagent in various chemical syntheses. The compound’s structure includes a dioxane ring substituted with hexyl and dimethyl groups, which contribute to its reactivity and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexyl-4,6-dimethyl-1,3-dioxane can be synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method involves the formation of a cyclic ester, which is then further reacted to introduce the hexyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-4,6-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The hexyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexyl ketones, while reduction can produce hexyl alcohols.

Scientific Research Applications

2-Hexyl-4,6-dimethyl-1,3-dioxane is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 2-Hexyl-4,6-dimethyl-1,3-dioxane exerts its effects involves its ability to participate in nucleophilic and electrophilic reactions. The dioxane ring provides a stable framework that can interact with various molecular targets, facilitating the formation of new chemical bonds. The hexyl and dimethyl groups enhance its solubility and reactivity, making it a versatile compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexyl-4,6-dimethyl-1,3-dioxane is unique due to the presence of the hexyl group, which enhances its hydrophobicity and alters its reactivity compared to other dioxane derivatives. This makes it particularly useful in applications requiring specific solubility and stability properties.

Properties

CAS No.

5420-93-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-hexyl-4,6-dimethyl-1,3-dioxane

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-12-13-10(2)9-11(3)14-12/h10-12H,4-9H2,1-3H3

InChI Key

BSNWHBPLTGXHBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OC(CC(O1)C)C

Origin of Product

United States

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